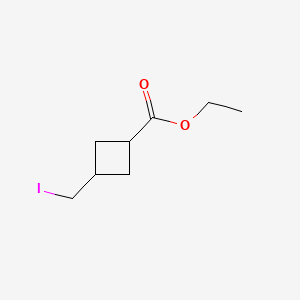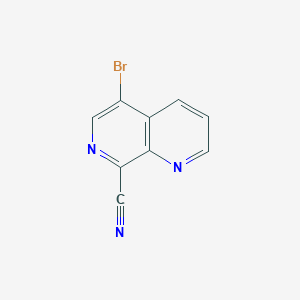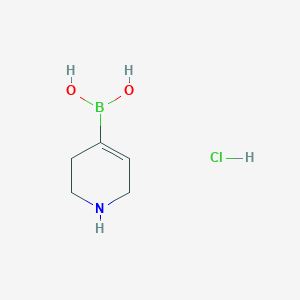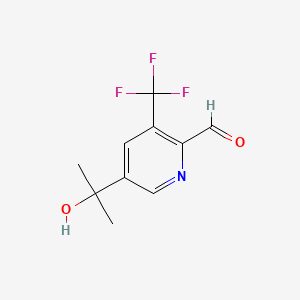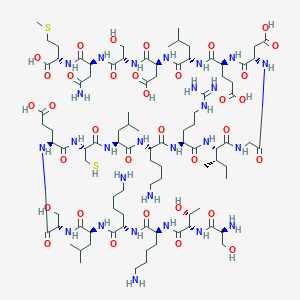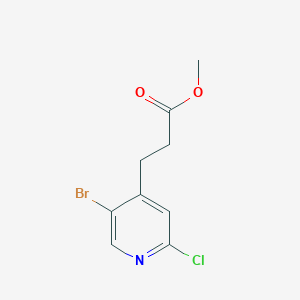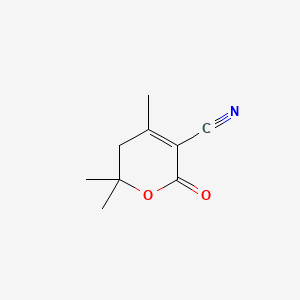
4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile is a heterocyclic compound with the molecular formula C9H11NO2 It belongs to the class of pyran derivatives and is characterized by a pyran ring with a nitrile group at the 3-position and three methyl groups at the 4, 6, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4,4-dimethyl-3-oxopentanenitrile with acetic anhydride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s structural features allow it to interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,6,6-Trimethyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- 2,2,4-Trimethyl-6-oxo-3H-pyran-5-carbonitrile
- 3,4-Dihydro-2,2-dimethyl-4-oxo-2H-pyran-6-carboxylic acid
Uniqueness
4,6,6-Trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2,2,4-trimethyl-6-oxo-3H-pyran-5-carbonitrile |
InChI |
InChI=1S/C9H11NO2/c1-6-4-9(2,3)12-8(11)7(6)5-10/h4H2,1-3H3 |
InChI Key |
ZOXMUJGZDRCBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC(C1)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


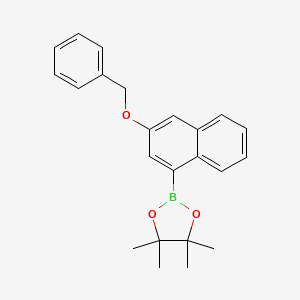
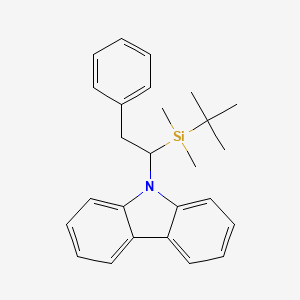
![1,7-Diazaspiro[4.5]decane-1-carboxylic acid, 6-oxo-7-(2-propen-1-YL)-, 1,1-dimethylethyl ester](/img/structure/B13919613.png)
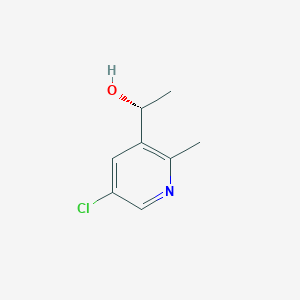
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)
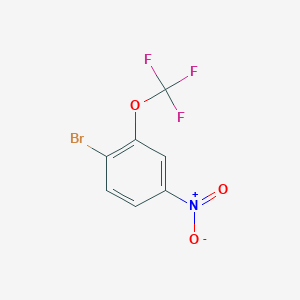
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
